![molecular formula C13H18N2O2 B1399439 3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid CAS No. 1316221-54-1](/img/structure/B1399439.png)
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific structural information for “3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions of “3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” would depend on its functional groups. The carboxylic acid group (-COOH) is typically reactive, and can undergo reactions such as esterification and amide formation .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for “3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid” in the sources I found .Scientific Research Applications
Pharmaceutical Development
This compound has been explored as a precursor for pharmaceuticals, particularly in the form of a colloid for potential use as a medication .
Catalysis
It serves as a precursor to phosphine ligands used in catalytic asymmetric Grignard cross-coupling reactions, which are pivotal in organic synthesis .
Coordination Chemistry
The compound is used in the preparation of new coordination polymers with metals such as Ag, Cu, and Zn, which have implications in materials science .
Analytical Chemistry
It has roles in chromatography and mass spectrometry as part of life science research solutions .
Synthetic Chemistry
The compound is involved in chemodivergent synthesis processes, which are essential for creating diverse chemical structures .
Ionic Liquids
Derivatives of this compound have been synthesized and identified as protic ionic liquids, which are used as biocompatible catalysts for selective acetylation of amines .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[6-(1-methylpyrrolidin-2-yl)pyridin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15-9-3-6-12(15)11-5-2-4-10(14-11)7-8-13(16)17/h2,4-5,12H,3,6-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSZKDGWGLUHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC=CC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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